molecular formula C17H18O5 B12716802 Combrestatin A4 metabolite M4 CAS No. 1005788-23-7

Combrestatin A4 metabolite M4

Cat. No.: B12716802
CAS No.: 1005788-23-7
M. Wt: 302.32 g/mol
InChI Key: AUHJKSXBAYVKEG-SNAWJCMRSA-N
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Description

Combretastatin A4 metabolite M4 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of combretastatin A4 metabolite M4 typically involves the modification of the parent compound, combretastatin A4For example, the synthesis of combretastatin A4 derivatives containing carboxylic acid, ester, and amide moieties has been reported . These modifications are achieved through standard organic synthesis techniques, including esterification, amidation, and carboxylation reactions.

Industrial Production Methods

Industrial production of combretastatin A4 metabolite M4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the isolation of combretastatin A4 from natural sources, followed by chemical modification to produce the desired metabolite. Advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Combretastatin A4 metabolite M4 undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of combretastatin A4 metabolite M4 include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of combretastatin A4 metabolite M4, each with unique biological activities.

Scientific Research Applications

Combretastatin A4 metabolite M4 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Combretastatin A4 metabolite M4 is unique among tubulin inhibitors due to its potent antitumor activity and ability to selectively target tumor vasculature. Similar compounds include:

In comparison to these compounds, combretastatin A4 metabolite M4 offers unique advantages in terms of its enhanced solubility and bioavailability, making it a promising candidate for further development as an anticancer agent.

Properties

CAS No.

1005788-23-7

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol

InChI

InChI=1S/C17H18O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h4-10,18-19H,1-3H3/b5-4+

InChI Key

AUHJKSXBAYVKEG-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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